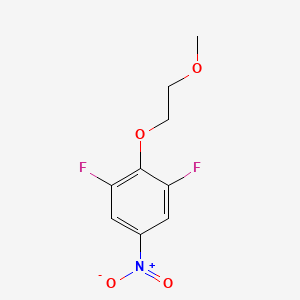
1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene: is an organic compound characterized by the presence of two fluorine atoms, a methoxyethoxy group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the nitration of a difluorobenzene derivative followed by the introduction of the methoxyethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form other functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group and fluorine atoms can influence its binding affinity and reactivity. The compound may exert its effects through pathways involving electron transfer, hydrogen bonding, and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluoro-2-(2-methoxyethoxy)benzene: Lacks the nitro group, resulting in different chemical properties and reactivity.
1,3-Difluoro-2-(2-methoxyethoxy)-4-nitrobenzene: The position of the nitro group is different, leading to variations in its chemical behavior.
1,3-Difluoro-2-(2-methoxyethoxy)-5-chlorobenzene:
Uniqueness
1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methoxyethoxy) groups makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H9F2NO4 |
|---|---|
Peso molecular |
233.17 g/mol |
Nombre IUPAC |
1,3-difluoro-2-(2-methoxyethoxy)-5-nitrobenzene |
InChI |
InChI=1S/C9H9F2NO4/c1-15-2-3-16-9-7(10)4-6(12(13)14)5-8(9)11/h4-5H,2-3H2,1H3 |
Clave InChI |
VEAVSMTXQGZNEP-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C(C=C1F)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


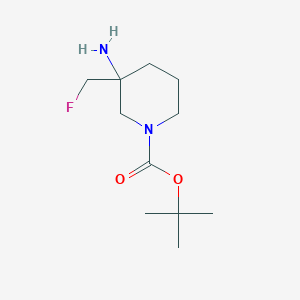
![5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13089541.png)

![{2-[(2-Ethylbutyl)amino]phenyl}methanol](/img/structure/B13089548.png)
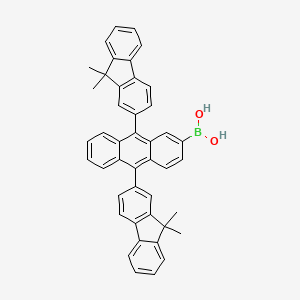
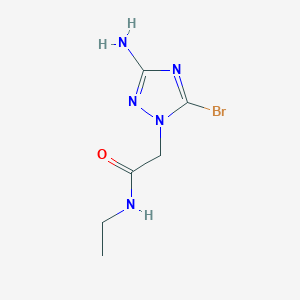
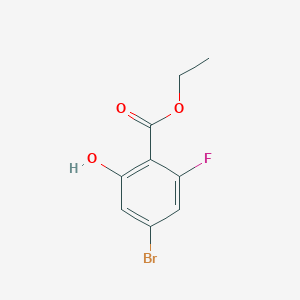
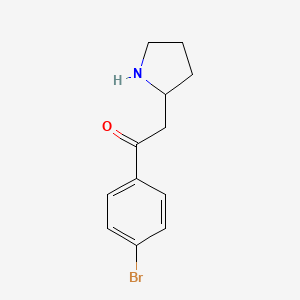

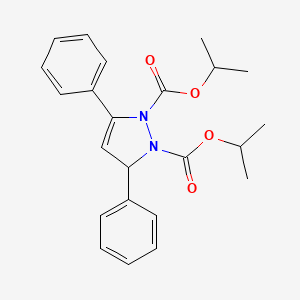
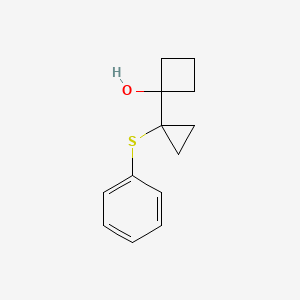

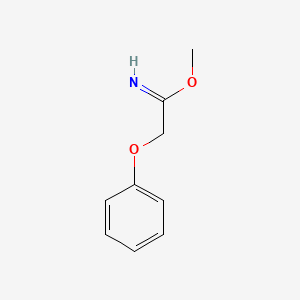
![Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13089605.png)
